Thiohexamide

Overview

Description

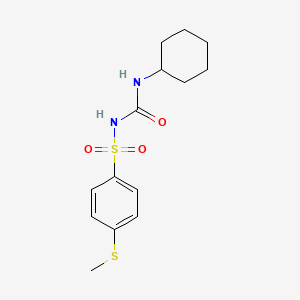

Thiohexamide is a chemical compound with the molecular formula C14H20N2O3S2. It is known for its unique structure, which includes a thiourea moiety and a sulfhydryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiohexamide can be synthesized through several methods, including the reaction of thiourea with appropriate aldehydes or ketones under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may involve multiple steps, including purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Thiohexamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of thiols or amines, depending on the reducing agent used.

Substitution: this compound can participate in substitution reactions where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkylating agents, halogens.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Thiohexamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiohexamide involves its interaction with specific molecular targets. It can form covalent adducts with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis and Mycobacterium leprae . This inhibition disrupts essential metabolic pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

- Ethionamide

- Prothionamide

- Methimazole

- Carbimazole

Thiohexamide’s distinct structure and reactivity make it a valuable compound for various scientific and industrial applications. Its unique properties and potential for therapeutic use continue to drive research and development in multiple fields.

Biological Activity

Thiohexamide, a thiourea derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Overview of this compound

This compound is structurally characterized by the presence of a thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound has been studied for its potential applications in medicinal chemistry, particularly due to its broad spectrum of biological activities.

Biological Activities

This compound exhibits a variety of biological activities, including:

- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. In studies involving MCF-7 breast cancer cells, it demonstrated significant cytotoxic effects, with an IC value indicating substantial cell growth inhibition. The compound appears to induce apoptosis and disrupt the cell cycle, particularly affecting the S phase .

- Antimicrobial Properties : This compound has been evaluated for its antibacterial and antifungal activities. It exhibited potent inhibitory effects against various strains of bacteria, including Staphylococcus aureus and Streptococcus pyogenes, with IC values as low as 0.25 μg/mL against DNA gyrase ATPase .

- Anti-inflammatory Effects : this compound derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, certain derivatives displayed stronger inhibitory effects than traditional anti-inflammatory medications like dexamethasone .

- Antituberculosis Activity : Recent research indicates that this compound derivatives possess antituberculosis properties by inhibiting the growth of Mycobacterium tuberculosis. Various derivatives were tested against multiple strains, revealing significant activity against drug-resistant forms .

Anticancer Efficacy

A study conducted on this compound's effects on MCF-7 cells revealed that treatment led to increased lactate dehydrogenase (LDH) enzyme activity, suggesting cell membrane damage and subsequent apoptosis. The treated cells showed a marked increase in LDH levels compared to untreated controls, indicating effective cytotoxicity .

Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of this compound against common bacterial pathogens, it was found that certain derivatives had IC values in the nanomolar range against bacterial DNA gyrase. This highlights the potential of this compound as a lead compound for developing new antibiotics .

Research Findings Summary

| Biological Activity | Mechanism/Effect | IC Values |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | 5.8 - 45 μg/mL |

| Antimicrobial | Inhibits bacterial DNA gyrase ATPase | 0.25 - 1 μg/mL |

| Anti-inflammatory | Inhibits IL-6 and TNF-α | Up to 89% inhibition |

| Antituberculosis | Inhibitory effect on M. tuberculosis strains | Variable |

Properties

CAS No. |

3692-44-2 |

|---|---|

Molecular Formula |

C14H20N2O3S2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

1-cyclohexyl-3-(4-methylsulfanylphenyl)sulfonylurea |

InChI |

InChI=1S/C14H20N2O3S2/c1-20-12-7-9-13(10-8-12)21(18,19)16-14(17)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,17) |

InChI Key |

NTCZDZHUBMLJQS-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Key on ui other cas no. |

3692-44-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.